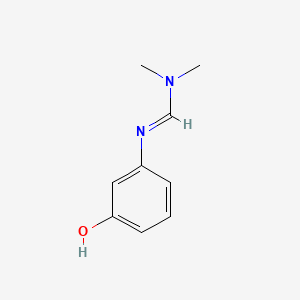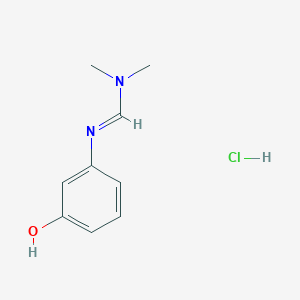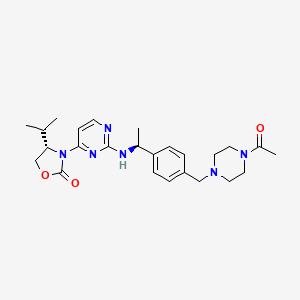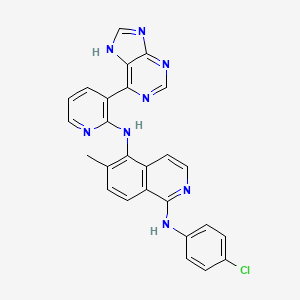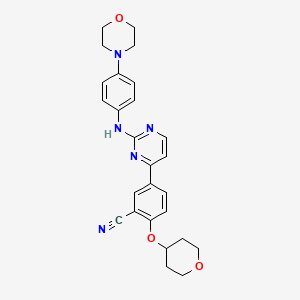
Telratolimod
Descripción general
Descripción
Telratolimod, also known as MEDI-9197 or 3M-052, is a toll-like receptor 7 (TLR-7) and toll-like receptor 8 (TLR-8) agonist potentially for the treatment of solid tumors .
Synthesis Analysis
The synthesis of Telratolimod involves the incorporation of a C18 lipid moiety, designed for slow dissemination from the site of application . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The chemical formula of Telratolimod is C36H59N5O2. It has an exact mass of 593.47 and a molecular weight of 593.901 .Chemical Reactions Analysis
Telratolimod is loaded into the lipid droplets of adipocytes to be released at the tumor site upon tumor cell-triggered lipolysis . More detailed information about its chemical reactions is not available in the retrieved resources.Physical And Chemical Properties Analysis
Telratolimod has a molecular weight of 593.89 and its elemental analysis shows C, 72.81; H, 10.01; N, 11.79; O, 5.39 . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Cancer Immunotherapy
Telratolimod has been used in cancer immunotherapy. Specifically, it has been encapsulated in tumor-associated adipocytes (TAAs). These TAAs recruit monocytes and promote their differentiation into tumor-associated macrophages (TAMs) that support tumor development .
Polarization of TAMs
Telratolimod has been used to promote the polarization of TAMs to the tumor suppressive M1 phenotype. This is achieved by loading Telratolimod, a toll-like receptor 7/8 agonist, into the lipid droplets of adipocytes .
Local Drug Delivery
Telratolimod is released at the tumor site upon tumor cell-triggered lipolysis. This local administration of drug-loaded adipocytes increases tumor suppressive M1 macrophages in both primary and distant tumors .
Tumor Growth Suppression
The local administration of Telratolimod-loaded adipocytes has been shown to suppress tumor growth in a melanoma model .
Enhancement of Immune Responses
Telratolimod-loaded adipocytes have been found to improve CD8+ T cell-mediated immune responses within the tumor microenvironment .
Promotion of Dendritic Cell Maturation
Telratolimod has been used to favor dendritic cell maturation in the tumor draining lymph nodes .
Mecanismo De Acción
Target of Action
Telratolimod is a potent agonist of Toll-like receptors 7 and 8 (TLR7/8) . These receptors play fundamental roles in the activation of the immune system .
Mode of Action
Upon intratumoral administration, telratolimod binds to and activates TLR7 and 8, thereby stimulating antigen-presenting cells (APCs), including dendritic cells (DCs) . This activation of DCs results in the production of proinflammatory cytokines, and the activation of cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may cause tumor cell lysis .
Biochemical Pathways
The activation of TLR7 and 8 by telratolimod leads to the stimulation of APCs, which in turn activates CTL and B-lymphocyte immune responses . This process involves the production of proinflammatory cytokines, which are key players in the immune response .
Pharmacokinetics
It’s known that telratolimod is administered intratumorally , suggesting that it is directly delivered to the site of action, potentially enhancing its bioavailability and effectiveness.
Result of Action
The activation of TLR7 and 8 by telratolimod leads to the stimulation of the immune system, specifically the activation of CTL and B-lymphocyte immune responses . This can result in the lysis of tumor cells , contributing to the compound’s potential immunostimulating and antitumor activities .
Safety and Hazards
Direcciones Futuras
Research suggests that co-stimulation of TLRs and RIG-I-like receptors might be a powerful strategy to induce reactivation of latent reservoirs as well as antiviral immunity that eliminates the reactivated cells . Telratolimod has shown potential in inhibiting tumor growth and increasing metastasis-free survival in murine mammary carcinoma models .
Propiedades
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPWQXEERTRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telratolimod | |
CAS RN |
1359993-59-1 | |
| Record name | MEDI-9197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELRATOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Q & A
Q1: How does Telratolimod exert its antitumor effects?
A: Telratolimod functions as a toll-like receptor type 7 and 8 (TLR7/8) agonist [, ]. Upon administration, it binds to and activates TLR7 and 8, primarily on antigen-presenting cells (APCs) like dendritic cells (DCs) []. This activation triggers a cascade of immune responses, including the production of proinflammatory cytokines and the activation of cytotoxic T lymphocytes (CTLs) and B lymphocytes []. These activated immune cells can then target and destroy tumor cells [].
Q2: Can you elaborate on the role of tumor-associated adipocytes (TAAs) in Telratolimod's mechanism of action?
A: Recent research has explored the use of TAAs as delivery vehicles for Telratolimod []. This strategy involves loading Telratolimod into the lipid droplets of adipocytes []. Upon reaching the tumor microenvironment, tumor cell-triggered lipolysis releases the drug []. This localized delivery enhances the polarization of tumor-associated macrophages (TAMs) towards the tumor-suppressive M1 phenotype []. This shift in TAM polarization, combined with the enhanced immune response driven by Telratolimod, contributes to its antitumor activity [].
Q3: What evidence is there to support Telratolimod's efficacy in preclinical models?
A: In a melanoma model, utilizing TAAs loaded with Telratolimod demonstrated significant advantages []. This approach not only suppressed primary tumor growth but also inhibited the formation of distant metastases []. The study also observed an increase in tumor-suppressive M1 macrophages in both primary and distant tumor sites []. These findings suggest that Telratolimod, particularly when delivered via TAAs, holds promise as a potential cancer immunotherapy agent [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







